Ispronicline

Nicotinic acetylcholine receptor pharmacology Alzheimer's disease Cognitive enhancement

Ispronicline (TC-1734, AZD-3480) is a brain-selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a clinically validated target for cognition and neuroprotection. It is an orally bioavailable small molecule (molecular weight 234.34 g/mol) that advanced to Phase II clinical trials for age-associated memory impairment (AAMI), Alzheimer's disease, and ADHD before development was discontinued.

Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
CAS No. 252870-53-4
Cat. No. B1672644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIspronicline
CAS252870-53-4
Synonyms(S)-(E)-N-methyl-5-(3-(5-isopropoxypyridinyl))-4-penten-2-amine
AZD3480
ispronicline
N-methyl-5-(3-(5-isopropoxypyridinyl))-4-penten-2-amine
TC 1734
TC-1734
TC1734
Molecular FormulaC14H22N2O
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESCC(C)OC1=CN=CC(=C1)C=CCC(C)NC
InChIInChI=1S/C14H22N2O/c1-11(2)17-14-8-13(9-16-10-14)7-5-6-12(3)15-4/h5,7-12,15H,6H2,1-4H3/b7-5+/t12-/m0/s1
InChIKeyRPCVIAXDAUMJJP-PZBABLGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ispronicline CAS 252870-53-4: α4β2 nAChR Partial Agonist for Cognitive Research Procurement


Ispronicline (TC-1734, AZD-3480) is a brain-selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a clinically validated target for cognition and neuroprotection [1]. It is an orally bioavailable small molecule (molecular weight 234.34 g/mol) that advanced to Phase II clinical trials for age-associated memory impairment (AAMI), Alzheimer's disease, and ADHD before development was discontinued [2][3]. Ispronicline exhibits high binding affinity (Ki = 11 nM) at the α4β2 subtype, with marked selectivity over ganglionic (α3β4) and homomeric (α7) nAChRs, and demonstrates a distinct CNS versus PNS safety profile devoid of muscle or ganglionic effects [1][3].

Ispronicline Procurement: Why Generic α4β2 Agonists Cannot Substitute for TC-1734


Substituting Ispronicline with another α4β2 nAChR agonist in research or reference applications introduces substantial scientific and interpretive risk due to marked differences in subtype selectivity, pharmacokinetic-pharmacodynamic (PK-PD) dissociation, and clinical outcome profiles. While many α4β2 ligands (e.g., varenicline, cytisine, nicotine) share the nominal target, they differ profoundly in binding affinity (Ki = 11 nM for Ispronicline vs. 0.05–0.06 nM for varenicline/epibatidine), CNS/PNS functional selectivity, and the critical disconnect between short plasma half-life and enduring cognitive effects [1][2]. Furthermore, Ispronicline is one of very few α4β2 partial agonists with a completed, positive Phase IIb clinical trial in AAMI that prospectively compared it to placebo and the standard-of-care donepezil [3][4]. These divergent molecular, preclinical, and clinical characteristics preclude direct interchange with even close structural or mechanistic analogs.

Ispronicline (TC-1734) Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons


Ispronicline vs. Nicotine: α4β2 nAChR Binding Affinity and Selectivity for CNS-Specific Research

Ispronicline binds to the α4β2 nAChR with a Ki of 11 nM, which is nearly 45-fold more selective for this receptor subtype compared to nicotine's broader profile, which shows significant activity at both α3β4 and α7 receptors [1][2]. In contrast, Ispronicline exhibits no detectable functional activity at muscle or ganglionic (α3β4) nAChRs, nor at α7 nAChRs, thereby demonstrating a CNS-selective profile that avoids the peripheral cholinergic side effects (nausea, cardiovascular changes) common with less selective agonists like nicotine [1].

Nicotinic acetylcholine receptor pharmacology Alzheimer's disease Cognitive enhancement

Ispronicline vs. Donepezil: Clinical Efficacy Comparison in Phase II Alzheimer's Disease Trial

In a Phase II clinical trial (NCT01466088), Ispronicline (AZD3480) was directly compared to the acetylcholinesterase inhibitor donepezil, the current standard of care for Alzheimer's disease, in a double-blind, randomized, parallel-group study involving approximately 293 patients with mild to moderate Alzheimer's dementia [1][2]. While the full results are not publicly available, the trial was designed to assess Ispronicline's efficacy, safety, and tolerability as a monotherapy against a positive comparator, a rigorous design that directly benchmarks a novel α4β2 agonist against a marketed drug with proven efficacy [1]. This head-to-head design provides a more robust efficacy signal than placebo-only trials.

Alzheimer's disease Clinical trial Cognition

Ispronicline vs. Placebo: Phase II Efficacy in Age-Associated Memory Impairment (AAMI)

In a 16-week, randomized, double-blind, placebo-controlled Phase II study (NCT00109564) involving 193 subjects with age-associated memory impairment, Ispronicline (TC-1734) at a 50 mg dose demonstrated statistically significant improvements over placebo across three co-primary cognitive outcomes [1]. The 50 mg dose of TC-1734 yielded a mean drug-placebo difference of 22.9 (95% CI: 4.8 to 41.4; p = 0.01) on the attention factor of the Cognitive Drug Research (CDR) computerized test battery, a difference of -7.6 (95% CI: -14.4 to -0.8; p = 0.029) on the episodic memory factor, and a difference of 0.99 (95% CI: 0.2 to 1.8; p = 0.015) on the Subject Global Impression of Cognition (SGI-Cog) scale [1]. The 25 mg dose did not show statistically significant benefits, establishing a clear dose-response relationship [1].

Age-associated memory impairment Cognitive Drug Research (CDR) battery Clinical trial

Ispronicline PK-PD Dissociation: Rat Half-Life vs. Memory Enhancement Duration Compared to Class Profile

Ispronicline exhibits a pronounced dissociation between its short plasma half-life and its long-lasting cognitive effects, a property not universally shared by all α4β2 nAChR agonists [1]. In rats, the terminal half-life of Ispronicline is approximately 2 hours, yet a single administration improves working memory for 18 hours to 2 days in object recognition and radial arm maze tests [1]. This PK-PD disconnect suggests a unique mechanism of prolonged target engagement or downstream neuroplasticity that is distinct from compounds with more direct PK-PD correlations.

Pharmacokinetics Pharmacodynamics Working memory

Ispronicline (TC-1734) Application Scenarios for Research and Procurement


Preclinical Modeling of α4β2-Mediated Cognitive Enhancement with a CNS-Selective Pharmacological Tool

Given its high α4β2 binding affinity (Ki=11 nM) and undetectable functional activity at ganglionic (α3β4) and muscle nAChRs, Ispronicline is ideally suited as a CNS-selective probe in rodent models of learning and memory (e.g., object recognition, radial arm maze) [1]. Its long-lasting cognitive effect (18–48 hours) despite a short plasma half-life (2 hours) allows for dosing paradigms that avoid continuous drug exposure, a significant advantage for studying the temporal dynamics of memory consolidation [1][2].

Clinical Research Reference Standard for Dose-Ranging Studies in Age-Associated Cognitive Decline

The positive Phase II AAMI trial (NCT00109564) provides a robust quantitative benchmark for Ispronicline's efficacy. The 50 mg dose produced a statistically significant 22.9-point improvement over placebo on the CDR attention factor (p=0.01) [1]. This data serves as a valuable reference for researchers designing new clinical trials for cognitive enhancers, enabling power calculations and establishing a baseline effect size for this specific population [1].

Investigating α4β2 nAChR Partial Agonist Mechanisms in ADHD and Nicotine Dependence

Ispronicline progressed to Phase II trials for ADHD, where doses of 50 mg/day showed a significant improvement in symptoms [1]. This clinical data, combined with its well-characterized subtype selectivity (high α4β2 affinity, negligible α7/α3β4 activity), positions Ispronicline as a key reference compound for mechanistic studies exploring the role of α4β2 nAChR partial agonism in attention, impulsivity, and potential smoking cessation [1][2].

Comparative Benchmarking of Novel α4β2 nAChR Agonists Against Donepezil

The unique Phase IIb Alzheimer's disease trial (NCT01466088) that directly compared Ispronicline (AZD3480) to the approved drug donepezil provides a high-value dataset for comparative analysis [1]. Researchers developing next-generation cognitive enhancers can use the design and (where available) outcomes of this trial to benchmark the efficacy and safety profile of their own compounds against both a novel α4β2 agonist and the current standard of care [1].

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